molecular formula C21H19N3O2S B2503261 (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile CAS No. 476675-74-8

(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2503261
CAS No.: 476675-74-8
M. Wt: 377.46
InChI Key: NIKGNQMKBVGWKJ-DTQAZKPQSA-N
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Description

(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a synthetic organic compound featuring a central 1,3-thiazole ring, which is a privileged structure in medicinal chemistry. The molecular structure consists of a 4-(4-ethoxyphenyl)-substituted thiazole core, connected via an (E)-configured acrylonitrile linker to a (2-methoxyphenyl)amino functional group . This specific arrangement, particularly the conjugated system and the presence of hydrogen bond donors and acceptors, is characteristic of molecules designed to interact with biological targets. Compounds within this structural family are frequently investigated as key intermediates in organic synthesis and for their potential as molecular scaffolds in drug discovery projects . The ethoxyphenyl-thiazole motif is a common feature in compounds studied for their bioactive properties . Researchers value this compound for developing new chemical entities, exploring structure-activity relationships (SAR), and screening for biological activity. It is intended for laboratory research applications only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-17-10-8-15(9-11-17)19-14-27-21(24-19)16(12-22)13-23-18-6-4-5-7-20(18)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKGNQMKBVGWKJ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds with thiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole compounds demonstrate antimitotic activity and can inhibit tumor growth in vitro and in vivo .

Antimicrobial Activity

Compounds containing thiazole rings are also recognized for their antimicrobial properties. They have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth and viability . This makes them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute, a related thiazole compound was evaluated for its anticancer activity across multiple cancer cell lines. The results showed a mean GI50 value indicating potent cytotoxicity, suggesting that modifications to the thiazole structure can enhance its efficacy against cancer cells .

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain substitutions on the thiazole ring significantly increased antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Synthesis and Characterization

The synthesis of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the thiazole-propenenitrile backbone but differ in substituent patterns, leading to distinct physicochemical and biological properties:

Compound Name (CAS No.) Substituents (Thiazole Position 4) Substituents (Propenenitrile Position 3) Molecular Formula Molecular Weight Key References
(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile 4-ethoxyphenyl 2-methoxyphenylamino C₂₁H₂₀N₃O₂S 378.47* Target Compound
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (5622-96-8) 3,4-dimethoxyphenyl 4-nitrophenylamino C₂₀H₁₆N₄O₃S 408.43
(2E)-3-[(2-fluoro-5-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (333414-97-4) phenyl 2-fluoro-5-nitrophenylamino C₁₈H₁₂FN₃O₂S 369.37
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (338403-12-6) 4-chlorophenyl (non-thiazole) 2-chlorophenylamino C₁₅H₁₀Cl₂N₂ 289.16

*Calculated molecular weight based on formula.

Key Observations:

Electron-Donating vs. In contrast, the nitro and chloro substituents in and introduce electron-withdrawing effects, which may reduce solubility but improve binding to electron-deficient targets (). The 4-nitrophenyl group in increases molecular polarity, likely affecting bioavailability and metabolic stability .

Hydrogen Bonding and Crystal Packing: The amino and methoxy groups in the target compound facilitate hydrogen bonding, as seen in analogous structures (). For example, the nitro group in ’s compound may form stronger hydrogen bonds with biological targets, influencing activity .

Biological Relevance: Thiazole derivatives with nitrophenyl substituents () are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic character.

Pharmacological and Material Properties

  • Solubility : The target compound’s ethoxy and methoxy groups enhance aqueous solubility compared to chloro- or nitro-substituted analogues ().
  • Bioactivity :
    • Nitro-substituted compounds () exhibit higher cytotoxicity in cancer cell lines due to nitroreductase activation .
    • Chloro-substituted derivatives () show herbicidal activity, attributed to their ability to disrupt electron transport chains .

Biological Activity

The compound (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, characterization, and its biological activities based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N2OSC_{24}H_{18}N_{2}OS with a molecular weight of approximately 410.56 g/mol. Its structure includes a thiazole ring, an ethoxyphenyl group, and a methoxyphenyl amine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A study published in Molecules reported that several thiazole derivatives exhibited significant antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.17 to 0.47 mg/mL, indicating moderate to strong activity against these pathogens .

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
(2E)-2...E. coli0.170.23
(2E)-2...Staphylococcus aureus0.230.47

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated extensively. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to the compound under discussion showed promising results against human malignant melanoma (A375) and other cancer cell lines, with significant reductions in cell viability observed using MTT assays .

Cell LineIC50 (µM)Assay Type
A375 (Melanoma)15MTT
BJ Fibroblasts>100LDH

The mechanism by which thiazole derivatives exert their biological effects is often attributed to their ability to interact with specific biological targets within cells. For example, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways that promote proliferation .

Case Studies

  • Antibacterial Study : A comprehensive evaluation of various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly affected their antibacterial potency. Substituents such as methoxy and ethoxy groups were found to enhance activity against E. coli and S. aureus .
  • Anticancer Research : In a study focusing on structure-activity relationships, it was found that compounds containing the thiazole moiety exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblast cells, suggesting a favorable therapeutic index for these compounds .

Q & A

Q. Critical Conditions :

  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Catalyst optimization (Pd/Cu systems improve coupling efficiency).
  • Temperature control (prevents side reactions like hydrolysis of the nitrile group).

Q. Table 1: Synthetic Conditions

StepReagents/ConditionsPurposeReferences
Thiazole formationDMSO, 80°C, 12hCore structure assembly
Amino group couplingPd(OAc)₂, acetonitrile, refluxFunctionalization
PurificationSilica gel chromatography (hexane:EtOAc)Isolation of pure product

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Comparative analysis : Cross-reference with PubChem data (InChIKey: RUWXOTKHNPBDQT-FOWTUZBSSA-N) for expected shifts .
  • Computational validation : Use DFT calculations to predict NMR spectra and compare with experimental data .

Example : The nitrile group (C≡N) in the compound shows a characteristic IR absorption at ~2200 cm⁻¹. Discrepancies in this region may indicate impurities or side products .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Confirm connectivity of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 406.12) .
  • IR Spectroscopy : Identify functional groups (C≡N at ~2200 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Data PointsReferences
1H NMRδ 8.2 ppm (thiazole H), δ 6.8–7.4 ppm (aryl)
HRMS[M+H]+ = 406.12
IR2200 cm⁻¹ (C≡N), 3300 cm⁻¹ (N-H)

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Model interactions between the thiazole ring and hydrophobic enzyme pockets .

Note : The ethoxyphenyl group may enhance membrane permeability, which can be tested via Caco-2 cell assays .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Answer:

  • Side Reaction : Hydrolysis of the nitrile group to carboxylic acids under basic conditions.
    Mitigation : Use anhydrous solvents and avoid prolonged exposure to moisture .
  • Side Reaction : Formation of regioisomers during thiazole ring closure.
    Mitigation : Optimize stoichiometry of precursors and reaction time .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate substituent effects with potency .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazole ring) using software like Schrödinger’s Phase .

Basic: What are the solubility and stability profiles under varying pH?

Answer:

  • Solubility : Poor in water; soluble in DMSO or DMF. Adjust with co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store in neutral, anhydrous environments at -20°C .

Advanced: Which computational methods predict target interactions?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the compound’s 3D structure (PubChem CID: 944240) .
  • QM/MM Simulations : Analyze electronic interactions between the nitrile group and catalytic residues .

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